molecular formula C16H12ClN3O3 B1204294 甲基氯硝西泮 CAS No. 5527-71-9

甲基氯硝西泮

货号 B1204294
CAS 编号: 5527-71-9
分子量: 329.74 g/mol
InChI 键: AZVBJJDUDXZLTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Methylclonazepam, also known as meclonazepam, has been synthesized and evaluated for its schistosomicidal activity. Its synthesis involves the modification of clonazepam by adding a methyl group, which has shown significant biological effects in preclinical studies. This process highlights the compound's potential as a lead candidate for further pharmacological exploration despite its limitations in clinical use due to central nervous system side effects (Menezes et al., 2012).

Molecular Structure Analysis

The molecular structure of methylclonazepam, characterized by its benzodiazepine core, plays a crucial role in its binding and pharmacological activities. The presence of a methyl group at the 3-position of the clonazepam molecule is critical for its activity, influencing its binding affinity to benzodiazepine receptors and modulating its pharmacological profile. This structural attribute is essential for understanding its mechanism of action and potential therapeutic applications.

Chemical Reactions and Properties

Methylclonazepam undergoes various chemical reactions that influence its pharmacokinetic profile, including metabolism and interaction with other substances. Its reactivity and stability under different conditions are vital for its formulation and therapeutic efficacy. For instance, its interaction with cyclodextrins has been studied to enhance its solubility and bioavailability, which is critical for its pharmacological effectiveness (Mennini et al., 2014).

Physical Properties Analysis

The physical properties of methylclonazepam, such as solubility, melting point, and stability, are crucial for its pharmaceutical formulation and administration. Its poor water solubility poses challenges for its bioavailability and necessitates the development of specialized formulations to enhance its therapeutic potential. Studies have focused on complexation with cyclodextrins and formulation into liposomal and microemulsion systems to improve its transdermal delivery and overall efficacy (Mura et al., 2014).

Chemical Properties Analysis

The chemical properties of methylclonazepam, including its reactivity, pharmacokinetics, and interaction with biological systems, significantly influence its therapeutic applications and safety profile. Its metabolism and the identification of its metabolites are critical for understanding its mechanism of action, potential side effects, and interactions with other drugs. High-resolution mass spectrometry studies have elucidated its metabolism, identifying primary metabolites that can serve as biomarkers for drug intake and support its forensic analysis (Vikingsson et al., 2017).

科学研究应用

焦虑症的心理药理学治疗

焦虑症药理学治疗的最新进展突出了苯二氮卓类药物(包括氯硝西泮)在控制惊恐障碍和社交恐怖症症状方面的疗效。研究表明,氯硝西泮和其他苯二氮卓类药物作为抗惊恐剂表现出相当大的有效性,为理解其衍生物(如甲基氯硝西泮)在类似情况下的潜在治疗应用奠定了基础(Lydiard、Roy-Byrne 和 Ballenger,1988 年).

多动症的神经精神药理学机制

在注意力缺陷多动症 (ADHD) 治疗中探索包括哌醋甲酯在内的兴奋剂药物的神经精神药理学机制,提供了对相关化合物潜在应用广谱的见解。此类研究强调了多巴胺和去甲肾上腺素再摄取抑制特性的重要性,在考虑甲基氯硝西泮的药效学时可能具有相关性(Solanto,1998 年).

抗癫痫治疗

对抗癫痫治疗的追求引起了人们对包括氯硝西泮在内的各种化合物的关注,因为它们有可能在脑损伤或遗传易感性后预防癫痫的发作。这一研究途径为评估甲基氯硝西泮等化合物在类似预防性作用中的疗效开辟了可能性,突出了其超越传统应用的治疗潜力(Kaminski、Rogawski 和 Klitgaard,2014 年).

治疗难治性强迫症

在治疗难治性强迫症 (OCD) 领域,氯硝西泮的辅助使用因其抗焦虑特性而受到考虑。这表明甲基氯硝西泮在增强 OCD 治疗策略方面具有潜在的研究领域,特别是在一线治疗不能提供充分缓解的情况下(Castle、Bosanac 和 Rossell,2015 年).

安全和危害

Safety data sheets provide information about the potential hazards of Methylclonazepam and how to handle it safely . It’s important to follow all safety guidelines when handling this compound.

属性

IUPAC Name

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVBJJDUDXZLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203777
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one

CAS RN

5527-71-9
Record name ID 690
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylclonazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

42.4 g of potassium carbonate and 18.5 ml of methyl iodide are added to a solution of 50 g (0.158 mol) of 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one in 600 ml of acetone and the mixture is stirred at room temperature for 16 hours. After filtering-off insoluble material, the filtrate is evaporated and the residue is taken up in methylene chloride. The organic phase is washed once with water, dried and evaporated, there being obtained 5-(o-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one of melting point 220°.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylclonazepam
Reactant of Route 2
Methylclonazepam
Reactant of Route 3
Methylclonazepam
Reactant of Route 4
Methylclonazepam
Reactant of Route 5
Reactant of Route 5
Methylclonazepam
Reactant of Route 6
Methylclonazepam

Citations

For This Compound
266
Citations
M Ansseau, A Doumont, D Thiry, R von Frenckell… - …, 1985 - Springer
… The anxiolytic activity of methylclonazepam was compared to … three to six tablets of methylclonazepam 1 mg, lorazepam … a significant superiority of methylclonazepam over …
Number of citations: 17 link.springer.com
JPB Thibaut, LM Monteiro, LCC Leite… - European journal of …, 2009 - Elsevier
Schistosomiasis is one of the most prevalent infectious diseases worldwide and classified as a neglected disease for which there is an urgent need for searching new drug candidates. …
Number of citations: 25 www.sciencedirect.com
LM Huppertz, P Bisel, F Westphal, F Franz… - Forensic …, 2015 - Springer
In 2012, the first designer benzodiazepines were offered in Internet shops as an alternative to prescription-only benzodiazepines. Soon after these compounds were scheduled in …
Number of citations: 77 link.springer.com
P Coassolo, C Aubert, JP Cano - Journal of Chromatography B: Biomedical …, 1985 - Elsevier
A capillary gas—liquid chromatographic method for the determination of 3-methylclonazepam in plasma was developed. This method involved a single extraction by butyl acetate …
Number of citations: 19 www.sciencedirect.com
A Darragh, R Lambe, I Brick… - British Journal of Clinical …, 1982 - ncbi.nlm.nih.gov
… In the present study, either placebo or a combination of 12 mg 3-methylclonazepam with 200 mgRo 15-1788, were administered to six healthy male volunteers selected as previously …
Number of citations: 23 www.ncbi.nlm.nih.gov
MR Meyer, MP Bergstrand, A Helander… - Analytical and …, 2016 - Springer
Among the new psychoactive substances (NPS), so-called designer benzodiazepines have become of particular importance over the last 2 years, due to their increasing availability on …
Number of citations: 65 link.springer.com
JW Villiger - Neuroscience letters, 1984 - Elsevier
… labeled by [3H]methylclonazepam (respective Bmax values … -4864 and [3H]methylclonazepam binding had the expected … respectively (ie [3H]methylclonazepam binding was sensitive to …
Number of citations: 20 www.sciencedirect.com
L Goldwirt, S Chhun, E Rey, O Launay, JP Viard… - … of Chromatography B, 2007 - Elsevier
… An internal standard, methylclonazepam, was added to 100 μL of plasma before a solid-phase … The mean recovery was 75.7% for darunavir and 66.7% for methylclonazepam. This …
Number of citations: 58 www.sciencedirect.com
LJ Lesko, AK Miller, RL Yeager… - Journal of …, 1983 - academic.oup.com
… height ratio of nifedipine/methylclonazepam was 1.48; the relative … methylclonazepam as an internal standard. To minimize peak tailing or broadening, particularly of methylclonazepam, …
Number of citations: 54 academic.oup.com
DR Abernethy, RM Arendt, PM Lauven, DJ Greenblatt - Pharmacology, 1983 - karger.com
… Standard curves using methylclonazepam as the internal standard are linear for plasma concentrations up to 200 ng/ml. Applicability of the method is demonstrated by a …
Number of citations: 16 karger.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。